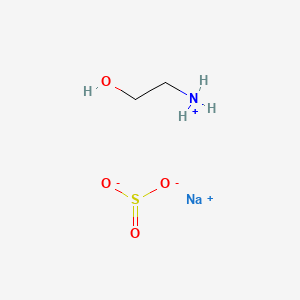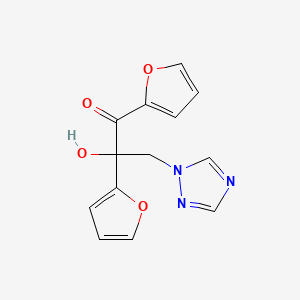![molecular formula C17H22N2 B12666125 4-[(4-Aminophenyl)methyl]-2,6-diethylaniline CAS No. 90680-33-4](/img/structure/B12666125.png)
4-[(4-Aminophenyl)methyl]-2,6-diethylaniline
Vue d'ensemble
Description
La 4-[(4-Aminophényl)méthyl]-2,6-diéthylaniline est un composé organique de formule moléculaire C17H22N2. Il s’agit d’un dérivé de l’aniline, caractérisé par la présence d’un groupe aminophényl attaché à une structure de diéthylaniline.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la 4-[(4-Aminophényl)méthyl]-2,6-diéthylaniline implique généralement la réaction du chlorure de 4-aminobenzyl avec la 2,6-diéthylaniline en conditions basiques. La réaction est réalisée en présence d’une base appropriée, telle que l’hydroxyde de sodium ou le carbonate de potassium, dans un solvant organique tel que le toluène ou le dichlorométhane. Le mélange réactionnel est chauffé à reflux, et le produit est isolé par filtration et recristallisation .
Méthodes de production industrielle : En milieu industriel, la production de la 4-[(4-Aminophényl)méthyl]-2,6-diéthylaniline peut être mise à l’échelle en utilisant des réacteurs à écoulement continu. Cela permet un meilleur contrôle des conditions réactionnelles et des rendements améliorés. L’utilisation de systèmes automatisés assure une qualité constante et réduit le risque de contamination.
Analyse Des Réactions Chimiques
Types de réactions : La 4-[(4-Aminophényl)méthyl]-2,6-diéthylaniline subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants comme le permanganate de potassium ou le peroxyde d’hydrogène pour former des quinones correspondantes.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium pour obtenir des dérivés aminés.
Substitution : Le composé peut subir des réactions de substitution électrophile, en particulier au niveau du cycle aromatique, en utilisant des réactifs tels que le brome ou le chlorométhane.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Brome dans l’acide acétique.
Principaux produits :
Oxydation : Quinones.
Réduction : Dérivés aminés.
Substitution : Composés aromatiques halogénés.
4. Applications de la recherche scientifique
La 4-[(4-Aminophényl)méthyl]-2,6-diéthylaniline a plusieurs applications dans la recherche scientifique :
Chimie : Elle est utilisée comme intermédiaire dans la synthèse de molécules organiques complexes et de polymères.
Biologie : Le composé est étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche est en cours pour explorer son utilisation dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie : Elle est utilisée dans la production de colorants, de pigments et d’autres produits chimiques industriels.
Applications De Recherche Scientifique
4-[(4-Aminophenyl)methyl]-2,6-diethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Le mécanisme d’action de la 4-[(4-Aminophényl)méthyl]-2,6-diéthylaniline implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant leur activité. Par exemple, il peut inhiber certaines enzymes impliquées dans la prolifération cellulaire, ce qui conduit à des effets anticancéreux potentiels. Les voies et les cibles moléculaires exactes sont encore à l’étude .
Composés similaires :
4,4’-Méthylènedianiline : Structure similaire mais sans les groupes diéthyles.
4-Aminobenzylamine : Groupe aminophényl similaire mais avec un schéma de substitution différent.
Unicité : La 4-[(4-Aminophényl)méthyl]-2,6-diéthylaniline est unique en raison de la présence à la fois de motifs aminophényl et de diéthylaniline, qui confèrent des propriétés chimiques et physiques distinctes. Cela en fait un composé polyvalent pour diverses applications en synthèse et en recherche .
Comparaison Avec Des Composés Similaires
4,4’-Methylenedianiline: Similar structure but lacks the diethyl groups.
4-Aminobenzylamine: Similar aminophenyl group but different substitution pattern.
Uniqueness: 4-[(4-Aminophenyl)methyl]-2,6-diethylaniline is unique due to the presence of both aminophenyl and diethylaniline moieties, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in synthesis and research .
Propriétés
IUPAC Name |
4-[(4-aminophenyl)methyl]-2,6-diethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2/c1-3-14-10-13(11-15(4-2)17(14)19)9-12-5-7-16(18)8-6-12/h5-8,10-11H,3-4,9,18-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDSLLZRUDXZJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1N)CC)CC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238235 | |
| Record name | 4-((4-Aminophenyl)methyl)-2,6-diethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90680-33-4 | |
| Record name | 4-[(4-Aminophenyl)methyl]-2,6-diethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90680-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-((4-Aminophenyl)methyl)-2,6-diethylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090680334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-((4-Aminophenyl)methyl)-2,6-diethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(4-aminophenyl)methyl]-2,6-diethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.084.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methoxy-4-[(methylimino)methyl]phenol](/img/structure/B12666060.png)










